molecular formula C13H18N2O B13834109 Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)-

Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)-

Cat. No.: B13834109
M. Wt: 218.29 g/mol
InChI Key: RCXHUKITLJWOSP-UHFFFAOYSA-N
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Description

Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- is an organic compound that belongs to the class of amides This compound features a complex structure with an acetamide group, a 4-ethylphenyl group, and an allylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the Acetamide Group: This can be achieved by reacting acetic anhydride with an appropriate amine.

    Introduction of the 4-Ethylphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride.

    Addition of the Allylamino Group: This can be done through a nucleophilic substitution reaction where an allylamine is introduced.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,N-(4-methylphenyl)-2-(2-allylamino)-
  • Acetamide,N-(4-ethylphenyl)-2-(2-amino)-
  • Acetamide,N-(4-ethylphenyl)-2-(2-propylamino)-

Uniqueness

Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(prop-2-enylamino)acetamide

InChI

InChI=1S/C13H18N2O/c1-3-9-14-10-13(16)15-12-7-5-11(4-2)6-8-12/h3,5-8,14H,1,4,9-10H2,2H3,(H,15,16)

InChI Key

RCXHUKITLJWOSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CNCC=C

Origin of Product

United States

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